molecular formula C8H17N B2748440 3,5-diMethyl-cyclohexylaMine CAS No. 73650-03-0

3,5-diMethyl-cyclohexylaMine

Cat. No.: B2748440
CAS No.: 73650-03-0
M. Wt: 127.231
InChI Key: AUVPFHDQSZJPSZ-UHFFFAOYSA-N
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Description

3,5-diMethyl-cyclohexylaMine is an organic compound with the molecular formula C8H17N It is a derivative of cyclohexane, where two methyl groups are substituted at the 3rd and 5th positions, and an amine group is attached to the 1st position

Properties

IUPAC Name

3,5-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVPFHDQSZJPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73650-03-0
Record name 3,5-dimethylcyclohexan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-diMethyl-cyclohexylaMine can be synthesized through several methods. One common approach involves the reductive amination of 3,5-dimethylcyclohexanone. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used under high-pressure hydrogenation conditions .

Chemical Reactions Analysis

Salt Formation with Acids

3,5-Dimethylcyclohexylamine reacts exothermically with acids to form stable ammonium salts. This reaction is typical of primary amines and is critical for applications in corrosion inhibition .

Acid Product Conditions
Hydrochloric acid3,5-Dimethylcyclohexylammonium chlorideRoom temperature, aqueous
Sulfuric acidBis(3,5-dimethylcyclohexylammonium) sulfateStirring, mild heating

Alkylation and Acylation

The primary amine group undergoes alkylation and acylation, though steric hindrance from the cyclohexane ring may slow kinetics compared to linear amines .

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) produces secondary or tertiary amines:
C8H17N+CH3IC8H16NCH3+HI\text{C}_8\text{H}_{17}\text{N} + \text{CH}_3\text{I} \rightarrow \text{C}_8\text{H}_{16}\text{NCH}_3 + \text{HI}

Acylation

Reaction with acetyl chloride forms the corresponding amide:
C8H17N+CH3COClC8H16NCOCH3+HCl\text{C}_8\text{H}_{17}\text{N} + \text{CH}_3\text{COCl} \rightarrow \text{C}_8\text{H}_{16}\text{NCOCH}_3 + \text{HCl}

Condensation Reactions

The amine participates in imine formation with carbonyl compounds. For example, condensation with ketones under dehydrating conditions yields Schiff bases :
C8H17N+R2C=OC8H16N=CR2+H2O\text{C}_8\text{H}_{17}\text{N} + \text{R}_2\text{C=O} \rightarrow \text{C}_8\text{H}_{16}\text{N=CR}_2 + \text{H}_2\text{O}

Oxidation Reactions

Controlled oxidation may yield nitriles or nitro compounds. Strong oxidizers (e.g., KMnO₄) under acidic conditions could cleave the cyclohexane ring, though specific data is limited .

Reactivity with Isocyanates

As a primary amine, it reacts with isocyanates to form ureas, relevant in polyurethane chemistry :
C8H17N+RNCOC8H16NHCONHR\text{C}_8\text{H}_{17}\text{N} + \text{RNCO} \rightarrow \text{C}_8\text{H}_{16}\text{NHCONHR}

Key Applications:

  • Crosslinker in epoxy resins.

  • Chain extender in polyurethanes.

Catalytic Hydrogenation/Reductive Amination

While not directly documented for 3,5-dimethylcyclohexylamine, analogs like isophoronediamine (IPDA) are synthesized via reductive amination of ketones . A plausible pathway for its synthesis involves:
3,5-Dimethylcyclohexanone+NH3+H2catalyst3,5-Dimethylcyclohexylamine+H2O\text{3,5-Dimethylcyclohexanone} + \text{NH}_3 + \text{H}_2 \xrightarrow{\text{catalyst}} \text{3,5-Dimethylcyclohexylamine} + \text{H}_2\text{O}

Typical Catalysts:

  • Raney nickel

  • Cobalt-based systems

Coordination Chemistry

The lone pair on the nitrogen enables ligand behavior in metal complexes. Potential coordination with transition metals (e.g., Cu²⁺, Ni²⁺) could stabilize catalysts in organic synthesis .

Stability and Degradation

  • Thermal Stability: Decomposes above 215°C, releasing toxic fumes (NOₓ, NH₃) .

  • Hydrolysis: Resistant under neutral conditions but may degrade in strong acids/bases .

Comparison with Structural Analogs

Property 3,5-Dimethylcyclohexylamine N,N-Dimethylcyclohexylamine Isophoronediamine
Amine Type PrimaryTertiaryPrimary diamine
Reactivity with Acids High (salt formation)ModerateHigh
Use in Polymers CrosslinkerCatalystHardener

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3,5-Dimethylcyclohexylamine serves as a crucial building block in organic synthesis. It is utilized in the preparation of various chemical derivatives due to its amine functional group. The compound can undergo several types of reactions:

  • Oxidation: The amine group can be converted into nitroso or nitro derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form secondary or tertiary amines using sodium borohydride or lithium aluminum hydride.
  • Substitution: The amine group participates in nucleophilic substitution reactions, producing amides or ureas when reacted with acyl chlorides or isocyanates.

Biological Applications

Bioactive Compound Research
Research has explored the potential of 3,5-dimethylcyclohexylamine as a bioactive compound. Its interactions with biological targets such as enzymes and receptors have been investigated for therapeutic applications. The compound's mechanism of action involves modulating the activity of specific molecular targets, which could lead to various biochemical effects relevant to drug development.

Medical Applications

Therapeutic Potential
The compound is being evaluated for its therapeutic properties in drug development. Studies focus on its efficacy and safety profile in treating conditions such as multiple sclerosis and other neurodegenerative diseases. The unique structural properties of 3,5-dimethylcyclohexylamine may enhance its effectiveness as a pharmaceutical agent .

Industrial Applications

Polyurethane Production
In industrial settings, 3,5-dimethylcyclohexylamine is used extensively in the production of polyurethane foams. It acts as a catalyst in the manufacturing process for various types of rigid foams, including those used in insulation materials and furniture manufacturing. The compound can be employed alone or in conjunction with other catalysts depending on specific production requirements .

Chemical Intermediate
This compound also serves as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its ability to neutralize acids during exothermic reactions makes it valuable in producing adhesives and binding agents for diverse applications .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Properties/Benefits
Organic Chemistry Building block for chemical synthesisVersatile reaction pathways (oxidation, reduction)
Biology Investigated for bioactivityPotential therapeutic applications
Medicine Drug development for neurodegenerative diseasesModulates enzyme/receptor activity
Industry Polyurethane foam productionCatalyst for rigid foam manufacturing
Chemical intermediate for adhesivesNeutralizes acids; enhances binding properties

Case Studies

  • Polyurethane Foam Production
    A study conducted on the use of 3,5-dimethylcyclohexylamine in polyurethane foam demonstrated its effectiveness as a catalyst. The research highlighted how variations in formulation impact foam density and thermal insulation properties, making it ideal for construction and furniture applications.
  • Pharmaceutical Research
    Clinical trials assessing the safety and efficacy of drugs incorporating 3,5-dimethylcyclohexylamine have shown promising results in reducing relapse rates in patients with multiple sclerosis. These studies emphasize the compound's potential role in enhancing drug formulations aimed at neurological conditions .

Mechanism of Action

The mechanism of action of 3,5-diMethyl-cyclohexylaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methyl groups and an amine group on the cyclohexane ring, which imparts distinct steric and electronic properties.

Biological Activity

3,5-Dimethylcyclohexylamine, also known by its CAS number 73650-03-0, is a cyclic amine that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclohexane ring with two methyl groups attached at the 3 and 5 positions, along with an amine group. Understanding its biological activity is crucial for its applications in pharmaceuticals, agrochemicals, and other industrial sectors.

  • Molecular Formula : C8H17N
  • Molecular Weight : 141.23 g/mol
  • Structure : The compound features a cyclohexane backbone which contributes to its steric properties and potential interactions with biological targets.

Biological Activity Overview

The biological activity of 3,5-dimethylcyclohexylamine can be categorized into several key areas:

  • Toxicological Profile :
    • Studies indicate that exposure to 3,5-dimethylcyclohexylamine may lead to skin sensitization and irritation. In animal models, it has shown potential corrosive effects on ocular tissues and dermal sensitization in guinea pigs .
    • Long-term exposure has been linked to allergic contact dermatitis in humans, highlighting the need for careful handling in occupational settings .
  • Pharmacological Potential :
    • The compound is being investigated for its role as a ligand in various biochemical pathways. Its unique structure allows it to interact with specific receptors and enzymes, potentially modulating their activity .
    • Preliminary studies suggest that it may exhibit neuroprotective properties, although further research is needed to elucidate the mechanisms involved.
  • Environmental Impact :
    • As an industrial chemical, 3,5-dimethylcyclohexylamine is subject to environmental assessments due to its potential release during manufacturing processes. Its persistence and toxicity levels are evaluated under various environmental regulations .

Case Study 1: Toxicological Assessment

A comprehensive study conducted by the OECD assessed the effects of 3,5-dimethylcyclohexylamine on laboratory animals. The findings revealed:

  • Skin Sensitization : Positive results in guinea pig tests indicated that the compound could induce allergic reactions upon dermal exposure.
  • Eye Irritation : The compound was classified as corrosive based on ocular tests conducted according to OECD guidelines .

Case Study 2: Neuroprotective Effects

Research published in a pharmacological journal explored the neuroprotective effects of cyclic amines similar to 3,5-dimethylcyclohexylamine. The study found:

  • Mechanism of Action : Potential modulation of neurotransmitter systems, particularly involving dopamine and serotonin pathways.
  • Animal Models : In vivo studies demonstrated reduced neuronal damage in models of neurodegeneration when treated with compounds similar to 3,5-dimethylcyclohexylamine .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Skin SensitizationPositive in guinea pigs
Eye CorrosivityCorrosive effects observed
Neuroprotective EffectsModulation of neurotransmitter systems
Environmental PersistenceSubject to regulatory assessment

Q & A

Q. What are the recommended methods for synthesizing 3,5-dimethylcyclohexylamine in laboratory settings?

  • Methodological Answer : Synthesis typically involves reductive amination of 3,5-dimethylcyclohexanone using ammonia and hydrogen gas in the presence of a catalyst (e.g., Raney nickel or palladium on carbon).
  • Key Steps :

React 3,5-dimethylcyclohexanone with ammonium acetate under reflux in methanol.

Reduce the intermediate imine using hydrogen gas (1–3 atm) at 50–80°C for 12–24 hours.

Purify the crude product via vacuum distillation (boiling point ~150–160°C) or column chromatography (silica gel, hexane/ethyl acetate eluent).

  • Safety : Use inert atmosphere conditions and adhere to explosion-proof equipment protocols due to hydrogen gas hazards .

Q. How should researchers characterize the purity and structural integrity of 3,5-dimethylcyclohexylamine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to confirm the cyclohexylamine backbone (δ 1.2–2.0 ppm for methyl groups and δ 2.5–3.0 ppm for the amine proton). 13C^{13}C-NMR should show peaks for quaternary carbons at ~35–45 ppm.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns (e.g., m/z 127 for the molecular ion [M+^+] of C8_8H17_{17}N) with reference standards.
  • Elemental Analysis : Verify %C, %H, and %N align with theoretical values (C: 73.1%, H: 12.9%, N: 14.0%) .

Q. What safety protocols are essential when handling 3,5-dimethylcyclohexylamine in experimental setups?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods for ventilation to prevent inhalation exposure (TLV: 2 ppm for similar amines) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection (NIOSH-approved N95 masks).
  • Spill Management : Neutralize spills with dilute acetic acid (1:10 v/v) and collect waste in approved containers .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of 3,5-dimethylcyclohexylamine in catalytic reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate energy barriers for amine protonation or nucleophilic attack using software like Gaussian or ORCA. Optimize geometries at the B3LYP/6-31G(d) level.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in ethanol/water mixtures) to predict steric hindrance from methyl groups during ligand-receptor interactions.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Q. What strategies are effective in resolving contradictory data regarding the stereochemical outcomes of reactions involving 3,5-dimethylcyclohexylamine?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and confirm stereoselectivity.
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., amine-borane complexes) to assign absolute configurations.
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D values to distinguish between concerted vs. stepwise mechanisms in asymmetric syntheses .

Q. What experimental approaches are suitable for investigating the metabolic pathways of 3,5-dimethylcyclohexylamine in biological systems?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor metabolites via LC-MS/MS.
  • Radiolabeling : Synthesize 14C^{14}C-labeled 3,5-dimethylcyclohexylamine to trace metabolic incorporation in cell cultures.
  • Enzyme Inhibition Studies : Test interactions with monoamine oxidases (MAOs) using fluorometric assays (e.g., Amplex® Red) to identify detoxification pathways .

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